molecular formula C7H6BrN3 B2703799 7-Bromoimidazo[1,2-a]pyridin-3-amine CAS No. 1427439-69-7

7-Bromoimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2703799
CAS No.: 1427439-69-7
M. Wt: 212.05
InChI Key: JSUNLBBDEJGVIZ-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound consists of an imidazo[1,2-a]pyridine core structure substituted with a bromine atom at the 7th position and an amine group at the 3rd position. This unique structure imparts various chemical and biological properties, making it a valuable scaffold in drug discovery and development .

Scientific Research Applications

7-Bromoimidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research:

Safety and Hazards

The safety information for “7-Bromoimidazo[1,2-a]pyridin-3-amine hydrochloride” includes several hazard statements such as H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The future directions could involve further exploration of the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-a]pyridin-3-amine typically involves the reaction of α-bromoketones with 2-aminopyridine. The process can be carried out under different reaction conditions to yield the desired product. One common method involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyridine ring is promoted by subsequent bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to bind to and modulate the function of enzymes and receptors involved in various cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial survival .

Comparison with Similar Compounds

Uniqueness: 7-Bromoimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

7-bromoimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUNLBBDEJGVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2N)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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